molecular formula C14H16FN3 B7464171 7-Fluoro-1-(4-methylpiperazin-1-yl)isoquinoline

7-Fluoro-1-(4-methylpiperazin-1-yl)isoquinoline

Cat. No. B7464171
M. Wt: 245.29 g/mol
InChI Key: LWMOLLDYISCLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-1-(4-methylpiperazin-1-yl)isoquinoline is a chemical compound that has been widely studied for its potential use in scientific research. This compound is of interest to researchers because of its unique properties and potential applications in a variety of fields.

Mechanism of Action

The mechanism of action of 7-Fluoro-1-(4-methylpiperazin-1-yl)isoquinoline is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or receptors in the body, which could have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 7-Fluoro-1-(4-methylpiperazin-1-yl)isoquinoline has a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 7-Fluoro-1-(4-methylpiperazin-1-yl)isoquinoline in lab experiments is its ability to selectively target certain enzymes or receptors, which can help researchers better understand the underlying mechanisms of various diseases. However, one limitation of using this compound is that it can be difficult and expensive to synthesize, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research involving 7-Fluoro-1-(4-methylpiperazin-1-yl)isoquinoline. One area of interest is in the development of new drugs for the treatment of cancer and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 7-Fluoro-1-(4-methylpiperazin-1-yl)isoquinoline is a complex process that involves several steps. One common method of synthesis involves the use of a palladium-catalyzed cross-coupling reaction between 7-fluoroisoquinoline and 4-methylpiperazine.

Scientific Research Applications

7-Fluoro-1-(4-methylpiperazin-1-yl)isoquinoline has been studied for its potential use in a variety of scientific research applications. One area of research that has shown promise is in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.

properties

IUPAC Name

7-fluoro-1-(4-methylpiperazin-1-yl)isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3/c1-17-6-8-18(9-7-17)14-13-10-12(15)3-2-11(13)4-5-16-14/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMOLLDYISCLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=CC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-1-(4-methylpiperazin-1-yl)isoquinoline

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